molecular formula C20H34ClNO B1397675 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1220021-32-8

4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1397675
M. Wt: 339.9 g/mol
InChI Key: GFQWSJMDSZMPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS number 1220021-32-8 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .

Scientific Research Applications

Synthesis and Application in Drug Development

  • Synthesis as a Key Intermediate : It is used as a key intermediate in the synthesis of various compounds. For instance, it plays a role in the synthesis of Vandetanib, a drug used for certain types of cancer treatment. The synthesis process involves steps like acylation, sulfonation, and substitution, highlighting its versatility in organic synthesis (Wang, Wang, Tang, & Xu, 2015).

Use in Polymer Science

  • Stabilizing Agent in Polymers : This compound is employed in the development of new combined phenol/hindered amine stabilizers for polymers. It shows potential in enhancing the stability and longevity of polymer-based products, especially against photo-oxidation and thermal degradation (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).

Catalysis and Chemical Reactions

  • Catalyst in Chemical Reactions : Its derivatives are used as catalysts in various chemical reactions. For example, in the cross-metathesis of chiral N-tert-butylsulfinylhomoallylamines, leading to the synthesis of certain alkaloids (Gonzalez-Gomez, Foubelo, & Yus, 2008).

Pharmaceutical Research

  • Pharmaceutical Applications : Derivatives of this compound, like paroxetine hydrochloride, are used as selective serotonin reuptake inhibitors, indicating its importance in the field of antidepressant drugs (Germann, Ma, Han, & Tikhomirova, 2013).

Electrochemical Studies

  • Role in Electrochemical Processes : Studies also involve its role in electrochemical processes. For example, its derivatives are analyzed for their redox behavior and interaction with other chemical compounds (Richards & Evans, 1977).

properties

IUPAC Name

4-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO.ClH/c1-19(2,3)16-7-8-18(17(13-16)20(4,5)6)22-14-15-9-11-21-12-10-15;/h7-8,13,15,21H,9-12,14H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQWSJMDSZMPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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